molecular formula C8H5NO3S B154714 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid CAS No. 129058-50-0

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid

Cat. No.: B154714
CAS No.: 129058-50-0
M. Wt: 195.2 g/mol
InChI Key: XHWLNNUYRRZHSM-UHFFFAOYSA-N
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Description

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid (C₈H₅NO₃S) is a heterocyclic compound featuring a benzothiazole core substituted with a hydroxy group at position 6 and a carboxylic acid group at position 2. This structure is integral to its role as a component of firefly luciferin, where it contributes to bioluminescence through enzymatic oxidation . The compound's synthesis, as detailed by Löwik et al. (2001), involves multi-step organic reactions, including cyclization and oxidation, yielding high-purity product . Its polar functional groups (hydroxy and carboxylic acid) enhance solubility in polar solvents and enable hydrogen bonding, influencing its reactivity and biological interactions.

Properties

IUPAC Name

6-hydroxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-4-1-2-5-6(3-4)13-7(9-5)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWLNNUYRRZHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573354
Record name 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129058-50-0
Record name 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Reaction Pathway

The benzothiazole core of 6-hydroxy-1,3-benzothiazole-2-carboxylic acid is synthesized through a ring contraction strategy starting from 2-alkoxy-7-hydroxy-2H-benzothiazine intermediates. This method involves the formation of a stable thiazine ring, which undergoes contraction under basic or acidic conditions to yield the benzothiazole structure. The intermediate’s stability allows for isolation and characterization, ensuring controlled progression to the final product.

Key steps include:

  • Synthesis of the Thiazine Intermediate : Reacting 2-aminophenol derivatives with thiourea or thioamide reagents in the presence of alkoxy groups.

  • Ring Contraction : Treating the intermediate with aqueous sodium hydroxide or hydrochloric acid to induce cyclization and loss of a carbon unit.

  • Decarboxylation Management : The final product is prone to slow decarboxylation in solution, necessitating low-temperature storage and rapid purification.

Optimization and Yield

Reaction conditions for this method typically involve temperatures of 60–100°C and reaction times of 4–12 hours. Yields range from 45% to 65%, depending on the substituents and solvent system (e.g., ethanol/water mixtures). The use of polar aprotic solvents like dimethylformamide (DMF) improves reaction homogeneity but may complicate purification due to high boiling points.

One-Pot Non-Enzymatic Synthesis from p-Benzoquinone and L-Cysteine

Reaction Design and Byproducts

A one-pot synthesis route involves condensing p-benzoquinone with L-cysteine in a neutral ammonium acetate buffer (pH 7.0). This method mimics biosynthetic pathways observed in fireflies, producing 6-hydroxybenzothiazole-2-carbaldehyde as a precursor. Subsequent oxidation and carboxylation steps yield the target compound.

Notable observations include:

  • Byproduct Formation : Hydroquinone (24.1% yield) and S-(2,5-dihydroxyphenyl)cysteine (25.8% yield) are major byproducts, necessitating chromatographic separation.

  • Low Carbaldehyde Yield : The aldehyde intermediate is produced in only 0.015% yield, limiting the practicality of this route for large-scale synthesis.

Mechanistic Insights

The reaction proceeds via Michael addition of cysteine to p-benzoquinone, followed by cyclization and oxidative aromatization. While environmentally benign, the reliance on spontaneous oxidation under mild conditions results in inefficient energy utilization and poor selectivity.

Oxidative Carboxylation of 2-Methylbenzothiazole

Industrial-Scale Methodology

A patent-pending method employs 2-methylbenzothiazole as the starting material, oxidized under green conditions using oxygen and hydrogen peroxide in an ethanol/water solvent system. Metalloporphyrin catalysts (e.g., iron or manganese porphyrins) enhance reaction efficiency by facilitating electron transfer.

Reaction Conditions :

  • Catalyst Loading : 10–200 ppm metalloporphyrin.

  • Temperature : 40–140°C.

  • Pressure : 0.5–2.0 MPa oxygen.

  • Yield : 70–85% after 2–12 hours.

Advantages Over Traditional Methods

This approach eliminates hazardous reagents like chromates or concentrated sulfuric acid, reducing environmental and safety risks. The ethanol/water solvent system (20–100% ethanol) enhances solubility of hydrophobic intermediates while maintaining reaction sustainability.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/ReagentYieldScalabilityEnvironmental Impact
Ring Contraction2-Aminophenol derivativesNaOH/HCl45–65%LaboratoryModerate (acid waste)
One-Pot Synthesisp-Benzoquinone, L-cysteineNone (buffer-mediated)<1%TheoreticalLow
Oxidative Carboxylation2-MethylbenzothiazoleMetalloporphyrin, O₂/H₂O₂70–85%IndustrialLow (green solvents)

Scientific Research Applications

Chemistry

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for diverse chemical reactivity, making it a versatile intermediate in organic synthesis.

Biology

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties: It has shown potential as an inhibitor against uropathogenic Escherichia coli, suggesting its application in treating bacterial infections.
  • Anticancer Activity: Studies have demonstrated its ability to inhibit specific enzymes involved in tumor growth, indicating potential applications in cancer therapy .

Medicine

Ongoing research is exploring the therapeutic potential of this compound:

  • It may act as a multitarget-directed ligand for neurodegenerative diseases like Alzheimer's disease by modulating multiple biological targets simultaneously .
  • The compound's interactions with enzymes relevant to metabolic pathways and cellular signaling are being investigated to elucidate its mechanism of action in disease treatment .

Industry

In industrial applications, this compound is utilized in the development of:

  • Dyes and Pigments: Its chemical properties make it suitable for use in various coloring agents.
  • Chemical Manufacturing: It plays a role in producing other industrial chemicals due to its reactive functional groups .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

  • Antimicrobial Activity Study: Demonstrated significant inhibition against various bacterial strains, supporting its use in developing new antibiotics.
  • Cancer Research: In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, showcasing its anticancer potential .
  • Neurodegenerative Disease Applications: As part of a multitargeted approach, it has been shown to interact with key receptors and enzymes involved in Alzheimer's disease pathology .

Mechanism of Action

The mechanism by which 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Derivatives and Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
6-Hydroxy-1,3-benzothiazole-2-carboxylic acid -OH (6), -COOH (2) C₈H₅NO₃S 211.19 g/mol Bioluminescence (firefly luciferin), polar solvent solubility
6-Methyl-2-benzothiazolecarboxylic acid -CH₃ (6), -COOH (2) C₉H₇NO₂S 193.22 g/mol Lower polarity than hydroxy analog; used in pharmaceutical intermediates
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate -CH₃ (2), -COOEt (6) C₁₁H₁₁NO₂S 235.28 g/mol Ester derivative; enhanced lipophilicity for drug delivery
6-Methoxy-1,3-benzothiazole-2-carboxylic acid -OCH₃ (6), -COOH (2) C₉H₇NO₃S 225.22 g/mol Methoxy group increases steric bulk, alters metabolic stability
4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid -CH₃ (4), -COOH (3), -SO₂ (2) C₁₀H₉NO₄S 247.25 g/mol Anti-inflammatory activity; sulfone group enhances stability
Physicochemical Properties
  • Solubility: The hydroxy and carboxylic acid groups in this compound confer high solubility in water and methanol . Methyl or methoxy substituents (e.g., 6-methyl or 6-methoxy analogs) reduce polarity, decreasing aqueous solubility but improving lipid membrane permeability .
  • Thermal Stability :
    • Sulfone-containing derivatives (e.g., benzothiazine-3-carboxylic acids) exhibit higher thermal stability due to strong sulfonyl-oxygen interactions .

Biological Activity

Overview

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid (CAS Number: 129058-50-0) is a heterocyclic compound characterized by a benzothiazole ring with a hydroxyl group at the 6-position and a carboxylic acid group at the 2-position. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C₈H₅NO₃S
  • Molecular Weight : 195.19 g/mol
  • Melting Point : Greater than 300 °C

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound's mechanism involves:

  • Antimicrobial Activity : Inhibition of key enzymes involved in bacterial cell wall synthesis.
  • Anticancer Activity : Induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

The compound has shown promising results in inhibiting the proliferation of cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). In vitro assays revealed that it can induce apoptosis and arrest the cell cycle at specific phases, similar to established anticancer agents .

Cell LineIC50 Value (µM)Mechanism of Action
A4311.5Apoptosis induction
A5492.0Cell cycle arrest
H12992.5Inhibition of proliferation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory properties. It was found to significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture models .

Case Studies

  • Antitumor Activity Evaluation : A recent study synthesized several benzothiazole derivatives, including this compound, and assessed their antitumor effects. The results indicated that this compound inhibited tumor growth in vivo models by inducing apoptosis through the mitochondrial pathway .
  • Neuroprotective Potential : Research has explored the neuroprotective effects of benzothiazole derivatives against neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that compounds similar to this compound can inhibit amyloid plaque formation and protect neuronal cells from oxidative stress .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzothiazole derivatives:

Compound NameBiological ActivityUnique Features
6-HydroxybenzothiazoleAnticancerHydroxyl group enhances solubility
Benzothiazole-2-thiolAntibacterialStronger nucleophilicity
Benzothiazole derivativesDiverse pharmacological effectsModifications enhance specific actions

Q & A

Q. What are the common synthetic routes for 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves cyclocondensation of substituted aromatic precursors with thiourea derivatives. For example, 6-chloro-2-aminobenzothiazole can react with carbon disulfide (CS₂) and hydrazine in ethanol to form thiosemicarbazide intermediates, which are further reacted with aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃) . Optimization strategies include:
  • Adjusting stoichiometric ratios of reactants (e.g., POCl₃ acts as a cyclizing agent).
  • Modifying reaction temperature (e.g., reflux in ethanol at 78°C).
  • Using substituents on aromatic acids to influence regioselectivity.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–S bond lengths of ~1.74 Å in benzothiazole cores) .
  • NMR spectroscopy :
  • 1H^1H NMR: Hydroxy protons appear as broad singlets near δ 10–12 ppm.
  • 13C^{13}C NMR: Carboxylic acid carbons resonate at δ 165–170 ppm, while thiazole carbons appear at δ 150–160 ppm .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals for aromatic protons) can be addressed by:
  • 2D NMR techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C couplings to assign quaternary carbons and resolve connectivity .
  • Comparative analysis : Cross-referencing with crystallographic data (e.g., dihedral angles between benzothiazole and carboxylic acid groups) .
  • Isotopic labeling : Replacing labile protons (e.g., -OH) with deuterium to simplify spectra.

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • In vitro assays : Test antimicrobial or anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays. Derivatives with electron-withdrawing substituents (e.g., -Cl, -F) often show enhanced bioactivity .
  • Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using software like AutoDock.
  • SAR studies : Correlate substituent effects (e.g., methyl vs. methoxy groups) with potency .

Q. How can reaction yields be improved during the synthesis of benzothiazole-carboxylic acid hybrids?

  • Methodological Answer :
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .

Data Contradiction Analysis

Q. Why might melting points (mp) vary between synthesized batches of this compound?

  • Methodological Answer : Variations in mp (e.g., 139.5–140°C vs. literature values) arise from:
  • Polymorphism : Different crystalline forms due to solvent recrystallization conditions (e.g., ethanol vs. acetonitrile) .
  • Impurities : Residual solvents or unreacted intermediates (detectable via HPLC with UV detection at 254 nm).
  • Hydration states : Anhydrous vs. monohydrate forms (confirmed by TGA or Karl Fischer titration).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-1,3-benzothiazole-2-carboxylic acid
Reactant of Route 2
6-Hydroxy-1,3-benzothiazole-2-carboxylic acid

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